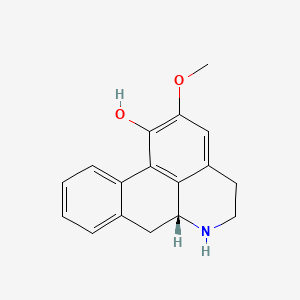

(-)-Caaverine

Description

Structure

3D Structure

Properties

CAS No. |

6899-64-5 |

|---|---|

Molecular Formula |

C17H17NO2 |

Molecular Weight |

267.32 g/mol |

IUPAC Name |

(6aR)-2-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |

InChI |

InChI=1S/C17H17NO2/c1-20-14-9-11-6-7-18-13-8-10-4-2-3-5-12(10)16(15(11)13)17(14)19/h2-5,9,13,18-19H,6-8H2,1H3/t13-/m1/s1 |

InChI Key |

DUSFBAYEYGRYOT-CYBMUJFWSA-N |

SMILES |

COC1=C(C2=C3C(CC4=CC=CC=C42)NCCC3=C1)O |

Isomeric SMILES |

COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)NCCC3=C1)O |

Canonical SMILES |

COC1=C(C2=C3C(CC4=CC=CC=C42)NCCC3=C1)O |

Other CAS No. |

6899-64-5 |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Distribution

Occurrence in Plant Families

The following subsections detail the known occurrences of (-)-Caaverine and related alkaloids within specific plant genera.

The Annonaceae family is a rich source of various isoquinoline (B145761) alkaloids, including those of the aporphine (B1220529) type. Phytochemical investigations of Annona purpurea have led to the isolation of a variety of alkaloids from its stems, such as promucosine, romucosine F, and romucosine G, alongside numerous other known compounds. acs.orgacs.orgnih.gov Anti-amoebic studies on the leaves of A. purpurea have identified the aporphine alkaloids purpureine, 3-hydroxyglaucine, norpurpureine, glaziovine, and oxopurpureine. nih.gov However, based on the available scientific literature, the presence of this compound has not been reported in Annona purpurea.

Similarly, studies on Phoebe grandis have revealed a diverse alkaloid profile. From the stem bark, a new oxoproaporphine alkaloid named grandine A was isolated, in addition to known compounds such as (-)-8,9-dihydrolinearisine, boldine, norboldine, lauformine, scortechiniine A, and scortechiniine B. nih.gov The leaves of P. grandis have also yielded new alkaloids, including the proaporphine-tryptamine dimer phoebegrandine C and phoebegrandine D, as well as the indoloquinolizidine phoebegrandine E. nih.govresearchgate.net Despite the extensive research into the alkaloidal content of Phoebe grandis, this compound has not been identified as one of its constituents.

**Table 1: Selected Alkaloids Identified in Annona purpurea and *Phoebe grandis***

| Plant Species | Plant Part | Selected Alkaloids Identified | Reference |

|---|---|---|---|

| Annona purpurea | Stems | Promucosine, Romucosine F, Romucosine G | acs.orgacs.orgnih.gov |

| Leaves | Purpureine, 3-Hydroxyglaucine, Norpurpureine, Glaziovine, Oxopurpureine | nih.gov | |

| Phoebe grandis | Stem Bark | Grandine A, (-)-8,9-Dihydrolinearisine, Boldine, Norboldine, Lauformine, Scortechiniine A, Scortechiniine B | nih.govum.edu.myum.edu.my |

| Leaves | Phoebegrandine C, Phoebegrandine D, Phoebegrandine E | nih.govresearchgate.net |

The Lauraceae family is a notable source of isoquinoline alkaloids. A significant finding within this family is the isolation of this compound from the stem bark of Ocotea lancifolia. researchgate.net This particular species has been the subject of phytochemical studies that have confirmed the presence of this and other related alkaloids.

In the case of Illigera luzonensis, while this compound itself has not been reported, several of its derivatives have been isolated from the roots. These include (+)-(S)-N-butyrylcaaverine, (+)-(S)-N-propionylcaaverine, and (+)-(S)-N-acetylcaaverine. nih.gov The stems of I. luzonensis have been found to contain a different array of aporphine alkaloids, such as actinodaphnine, N-methylactinodaphnine, launobine, and dicentrine, among others. nih.gov

Table 2: this compound and its Derivatives in Lauraceae Genera

| Plant Species | Plant Part | Compound | Reference |

|---|---|---|---|

| Ocotea lancifolia | Stem Bark | This compound | researchgate.net |

| Illigera luzonensis | Roots | (+)-(S)-N-Butyrylcaaverine | nih.gov |

| Roots | (+)-(S)-N-Propionylcaaverine | nih.gov | |

| Roots | (+)-(S)-N-Acetylcaaverine | nih.gov | |

| Stems | Actinodaphnine, N-Methylactinodaphnine, Launobine, Dicentrine | nih.gov |

Nelumbo nucifera, commonly known as the sacred lotus (B1177795), is a well-documented source of this compound. Specifically, studies on the leaves of Nelumbo nucifera Gaertn. cv. Rosa-plena have led to the isolation and characterization of this aporphine alkaloid. maxapress.com It is found alongside a suite of other related compounds, highlighting the rich alkaloidal profile of this plant.

Further research into the leaves of N. nucifera has consistently identified this compound as a constituent. It co-occurs with other aporphine alkaloids such as liriodenine, lysicamine, (-)-anonaine, (-)-asimilobine, (-)-N-methylasimilobine, (-)-nuciferine, (-)-nornuciferine, and (-)-roemerine. nih.govnih.govresearchgate.netmaxwellsci.com

**Table 3: Phytochemicals Identified in the Leaves of *Nelumbo nucifera***

| Compound Class | Specific Compounds | Reference |

|---|---|---|

| Aporphine Alkaloids | This compound | maxapress.com |

| Liriodenine | nih.govnih.govresearchgate.netmaxwellsci.com | |

| Lysicamine | nih.govnih.govresearchgate.netmaxwellsci.com | |

| (-)-Anonaine | nih.govnih.govresearchgate.netmaxwellsci.com | |

| (-)-Asimilobine | nih.govnih.govresearchgate.netmaxwellsci.com | |

| (-)-N-Methylasimilobine | nih.govnih.govresearchgate.netmaxwellsci.com | |

| (-)-Nuciferine | nih.govnih.govresearchgate.netmaxwellsci.com | |

| (-)-Nornuciferine | nih.govnih.govresearchgate.netmaxwellsci.com | |

| (-)-Roemerine | nih.govnih.govresearchgate.netmaxwellsci.com |

The fruit of Ziziphus jujuba, the jujube, has been extensively analyzed for its chemical composition. These studies have identified a wide array of bioactive compounds, including alkaloids, flavonoids, and triterpenoids. biointerfaceresearch.com The alkaloids present in Z. jujuba are primarily of the cyclopeptide and isoquinoline types. nih.gov For instance, the leaves have been found to contain coclaurine (B195748), isoboldine, norisoboldine, and asimilobine (B125701). phcogrev.com Despite the detailed phytochemical investigations of various parts of the jujube plant, the presence of this compound has not been documented in the scientific literature. researchgate.net

**Table 4: Alkaloids Identified in *Ziziphus jujuba***

| Plant Part | Alkaloid Type | Selected Alkaloids | Reference |

|---|---|---|---|

| Fruit | Isoquinoline, Cyclopeptide | Not specified | biointerfaceresearch.comnih.gov |

| Leaves | Isoquinoline | Coclaurine, Isoboldine, Norisoboldine, Asimilobine | phcogrev.com |

Papaver rhoeas, the common poppy, is known to produce a variety of alkaloids. wikipedia.org The most characteristic of these is rhoeadine. nih.govmdpi.comresearchgate.net Phytochemical studies have also identified other classes of alkaloids in this species. nih.gov However, a thorough review of the literature on the chemical constituents of Papaver rhoeas indicates that this compound has not been isolated or identified from this plant.

**Table 5: Major Alkaloid Type in *Papaver rhoeas***

| Plant Species | Major Alkaloid | Reference |

|---|---|---|

| Papaver rhoeas | Rhoeadine | wikipedia.orgnih.govmdpi.comresearchgate.net |

The Magnoliaceae family is recognized for its production of aporphine alkaloids. nih.govnih.govtandfonline.com Research on various Magnolia species has led to the isolation of compounds such as magnoflorine, lanuginosine, liriodenine, and anonaine (B1665113) from Magnolia grandiflora. nih.govtandfonline.com A study on Magnolia species introduced to West Georgia reported the presence of d-caaverine in the bark of the branches. researchgate.net Another novel aporphine alkaloid, magnofficine, has been isolated from the root barks of Magnolia officinalis. nih.gov While the genus is a known source of aporphine alkaloids, the specific stereoisomer this compound has not been widely reported across the genus, with the exception of the aforementioned finding of its dextrorotatory form. researchgate.netresearchgate.net

Table 6: Aporphine Alkaloids in Magnolia Species

| Plant Species | Plant Part | Selected Aporphine Alkaloids | Reference |

|---|---|---|---|

| Magnolia grandiflora | Leaves | Magnoflorine, Lanuginosine, Liriodenine, Anonaine | nih.govtandfonline.com |

| Magnolia species | Bark of branches | d-Caaverine | researchgate.net |

| Magnolia officinalis | Root barks | Magnofficine | nih.gov |

Variability in Plant Organs and Chemotaxonomy

The distribution and concentration of alkaloids like this compound can vary significantly between different parts of a plant. This variability is influenced by the plant's genetics, developmental stage, and environmental conditions. Such patterns of distribution are often used in chemotaxonomy, the classification of plants based on their chemical constituents.

Distribution Across Leaves, Stems, Roots, and Fruits

Detailed quantitative studies on the distribution of this compound across all major organs of a single species are limited in the available scientific literature. However, existing isolation studies provide insights into its presence in specific plant parts:

Bark: The bark of Liriodendron tulipifera (tulip tree), a member of the Magnoliaceae family, has been identified as a source of this compound.

Leaves: Phytochemical investigations of Phoebe declinata Nees (Lauraceae) have led to the isolation of this compound from its leaves.

Unspecified Parts: The presence of this compound has also been reported in Ocotea duckei, another species belonging to the Lauraceae family, though the specific plant part was not detailed in the available literature.

| Plant Species | Family | Leaves | Stems | Roots | Fruits | Bark |

|---|---|---|---|---|---|---|

| Liriodendron tulipifera | Magnoliaceae | Data not available | Data not available | Data not available | Data not available | Present |

| Phoebe declinata | Lauraceae | Present | Data not available | Data not available | Data not available | Data not available |

| Ocotea duckei | Lauraceae | Present (specific organ not specified in literature) |

Chemotaxonomic Markers in Specific Plant Species

Aporphine alkaloids, as a class, are considered significant chemotaxonomic markers for the Annonaceae family, and their presence is also characteristic of the Magnoliaceae and Lauraceae families. The specific utility of this compound as a distinct marker for a particular species or genus is not yet firmly established due to the limited number of species in which it has been identified.

However, its presence in Liriodendron tulipifera contributes to the aporphine alkaloid profile of the Magnoliaceae family. Similarly, its occurrence in Ocotea duckei and Phoebe declinata aligns with the known phytochemical characteristics of the Lauraceae family, which is rich in isoquinoline alkaloids. Further research across a broader range of species is necessary to ascertain the specific chemotaxonomic value of this compound.

Concentration and Qualitative Profiling in Natural Sources

Quantitative data on the concentration of this compound in its natural sources are scarce. Phytochemical studies have primarily focused on the isolation and structural elucidation of the compound, rather than its quantification within the plant matrix.

The qualitative profiling of alkaloid extracts from Liriodendron tulipifera and species of Ocotea and Phoebe confirms the presence of a complex mixture of related alkaloids, of which this compound is one component. The relative abundance of this compound in comparison to other alkaloids within these plants has not been extensively documented.

| Plant Species | Family | Concentration Data | Qualitative Profile Notes |

|---|---|---|---|

| Liriodendron tulipifera | Magnoliaceae | Data not available | Isolated from the bark as part of the aporphine alkaloid fraction. |

| Ocotea duckei | Lauraceae | Data not available | Identified as a constituent of the plant's alkaloid profile. |

| Phoebe declinata | Lauraceae | Data not available | Isolated from the leaves. |

Biosynthetic Pathways and Enzymology of Caaverine

Position within the Benzylisoquinoline Alkaloid (BIA) Biosynthesis Network

The biosynthesis of (-)-Caaverine is deeply embedded within the complex network of BIA metabolism. frontiersin.orgd-nb.info This network originates from the amino acid L-tyrosine and branches out to produce over 2,500 known compounds, including medicinally significant alkaloids like morphine, codeine, and berberine (B55584). oup.comoup.comnih.gov The central pathway leads to the formation of (S)-reticuline, a critical branch-point intermediate from which numerous BIA structural classes arise. d-nb.infonih.gov Aporphine (B1220529) alkaloids, such as this compound, represent one of these divergent branches. mdpi.commaxapress.com The formation of the aporphine core involves an intramolecular C-C bond formation from a 1-benzylisoquinoline (B1618099) precursor, a hallmark reaction that distinguishes this branch from others like the protoberberine or morphinan (B1239233) pathways. oup.comresearchgate.net

Precursors and Early Stage Enzymatic Transformations

The initial steps in the biosynthesis of this compound are shared with the broader BIA pathway, involving the conversion of L-tyrosine into the foundational 1-benzylisoquinoline skeleton.

L-Tyrosine Derivatives and Pictet-Spengler Condensation

The journey from L-tyrosine to this compound begins with the formation of two key derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). d-nb.infogoogle.comfrontiersin.org Dopamine is typically formed from L-tyrosine via hydroxylation to L-DOPA and subsequent decarboxylation, or through the decarboxylation of L-tyrosine to tyramine (B21549) followed by hydroxylation. frontiersin.org 4-HPAA is also derived from L-tyrosine. frontiersin.org

These two molecules then undergo a crucial C-C bond-forming reaction known as the Pictet-Spengler condensation. ucl.ac.ukresearchgate.netwikipedia.org This reaction involves the cyclization of a β-arylethylamine (dopamine) with an aldehyde (4-HPAA), leading to the formation of the core tetrahydroisoquinoline structure. ucl.ac.ukwikipedia.orgwhiterose.ac.uk This condensation is a fundamental step in the biosynthesis of a vast array of alkaloids. ucl.ac.uknih.gov

Role of Norcoclaurine Synthase (NCS)

The stereoselective Pictet-Spengler condensation of dopamine and 4-HPAA is catalyzed by the enzyme norcoclaurine synthase (NCS). researchgate.netacs.orgnih.gov This enzyme is pivotal as it establishes the initial and committed step into the BIA metabolic pathway. nih.govacs.orgnih.gov NCS ensures the formation of (S)-norcoclaurine, the precursor to a multitude of BIAs. nih.govresearchgate.netnih.gov The enzyme operates through a proposed "dopamine-first" mechanism, where dopamine binds to the active site, followed by the aldehyde, leading to the formation of an iminium ion intermediate that then cyclizes. acs.orgnih.gov The stereoselectivity of NCS is crucial for determining the configuration of downstream alkaloids. bbk.ac.uk

Methylation Steps (O- and N-Methyltransferases)

Following the formation of (S)-norcoclaurine, a series of methylation reactions occur, catalyzed by specific O-methyltransferases (OMTs) and N-methyltransferases (NMTs). frontiersin.orgmaxapress.comfrontiersin.org These enzymes play a significant role in diversifying the chemical structures within the BIA pathway. frontiersin.orgfrontiersin.org

First, norcoclaurine 6-O-methyltransferase (6OMT) methylates the hydroxyl group at the 6-position of (S)-norcoclaurine to produce (S)-coclaurine. nih.govmaxapress.com Subsequently, coclaurine (B195748) N-methyltransferase (CNMT) adds a methyl group to the nitrogen atom, yielding (S)-N-methylcoclaurine. frontiersin.orgresearchgate.net Further enzymatic steps, including hydroxylation by N-methylcoclaurine 3'-hydroxylase (NMCH) and another methylation by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT), lead to the central intermediate, (S)-reticuline. maxapress.comfrontiersin.org

Later Stage Oxidative Coupling and Ring Closure to Aporphines

The defining step in the formation of aporphine alkaloids like this compound is the intramolecular oxidative coupling of a 1-benzylisoquinoline precursor, which results in the formation of the characteristic tetracyclic aporphine skeleton.

Involvement of Cytochrome P450 Monooxygenases (CYPs)

This critical ring closure is catalyzed by specific cytochrome P450 monooxygenases (CYPs). mdpi.comresearchgate.netresearchgate.net These heme-containing enzymes are responsible for a wide range of oxidative reactions in plant metabolism. mdpi.com In the context of aporphine biosynthesis, CYPs from the CYP80G subfamily have been identified as key players. mdpi.comresearchgate.netnih.gov For instance, corytuberine (B190840) synthase (CYP80G2) catalyzes the intramolecular C-C phenol (B47542) coupling of (S)-reticuline to form (S)-corytuberine. researchgate.net While the direct precursor to this compound is (S)-N-methylcoclaurine, it is a CYP-mediated oxidative coupling that facilitates the formation of the aporphine ring system. scispace.comresearchgate.net Specifically, studies have shown that enzymes like NnCYP80Q1 can convert N-methylcoclaurine into a proaporphine intermediate, which can then be further transformed into aporphines like anonaine (B1665113). maxapress.comresearchgate.net The formation of this compound likely follows a similar CYP-catalyzed oxidative coupling of its immediate 1-benzylisoquinoline precursor. maxapress.comscispace.com

Formation of Proaporphine Intermediates

The biosynthesis of aporphine alkaloids, including this compound, involves the formation of proaporphine intermediates through intramolecular C-C phenol coupling. researchgate.net In the sacred lotus (B1177795), this critical step is catalyzed by a specific cytochrome P450 enzyme. researchgate.netnih.gov Another method for producing aporphines involves the cyclization of an ortho-para-tetrahydroisoquinoline diradical, which is then followed by direct protonation and a dienone-phenol rearrangement after a proaporphine intermediate stage. nih.gov

Research has identified that the enzyme NnCYP80Q1 converts N-methylcoclaurine into the corresponding proaporphine. researchgate.net This is a key step that channels the precursor toward the aporphine alkaloid framework. Following the formation of the proaporphine, subsequent enzymatic reactions, including reduction and rearrangement, lead to the final aporphine structure. For instance, in the biosynthesis of nuciferine (B1677029), a related aporphine alkaloid, the proaporphine intermediate pronuciferine (B1678250) is converted to nuciferine through reduction, dehydration, and aromatic ring rearrangement. researchgate.net

Stereochemical Control in Biosynthesis

The stereochemistry of benzylisoquinoline alkaloids (BIAs) is a defining feature of their biosynthesis, with significant variations observed between different plant orders.

Formation of R- and S-Enantiomers of Precursors and Products

In the order Ranunculales, BIA biosynthesis is characterized by the prevalence of (S)-enantiomers, starting with the formation of (S)-norcoclaurine. nih.govmdpi.com However, in the sacred lotus, a member of the Proteales, there is a notable abundance of BIAs with the (R)-stereochemical configuration. researchgate.net This suggests a distinct, (R)-enantiospecific pathway. researchgate.netmaxapress.com

The biosynthesis begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to produce (R,S)-norcoclaurine. maxapress.com While many plants in the Ranunculales exclusively produce (S)-norcoclaurine, the presence of both (R)- and (S)-norcoclaurine has been detected in the sacred lotus. mdpi.commaxapress.commaxapress.com This points to either a lack of enantioselectivity in the initial condensing enzyme, norcoclaurine synthase (NCS), or the presence of multiple NCS isoforms with opposing stereoselectivity. mdpi.com It has also been proposed that an (S)-enantioselective enzyme forms (S)-norcoclaurine, with another enzyme responsible for its stereochemical inversion to (R)-norcoclaurine. nih.gov

The subsequent enzymatic steps maintain and propagate this stereochemistry. For example, both (R)- and (S)-stereoisomers of armepavine (B1667600) have been isolated from the sacred lotus. semanticscholar.org The majority of aporphines isolated from this plant, including this compound, possess the (R)-configuration. semanticscholar.orgnih.gov

Enantioselective Enzyme Activity

The unique stereochemistry of BIAs in the sacred lotus is a direct result of the enantioselective activity of its biosynthetic enzymes. researchgate.net Research has identified several cytochrome P450 enzymes that exhibit strict enantiospecificity for (R)-substrates. nih.govresearchgate.net

Specifically, NnCYP80Q1, a proaporphine synthase, and NnCYP80Q2, a bisbenzylisoquinoline synthase, are (R)-enantiospecific. nih.gov NnCYP80Q1 catalyzes the intramolecular C-C phenol coupling of (R)-N-methylcoclaurine to form a proaporphine, while NnCYP80Q2 catalyzes the intermolecular C-O phenol coupling of the same precursor to form bisbenzylisoquinoline alkaloids. researchgate.netnih.gov Another enzyme, NnCYP719A22, is responsible for forming a methylenedioxy bridge on aporphine substrates like caaverine, converting it to anonaine. researchgate.netnih.gov

The lack of detected activity for certain enzymes with (S)-enantiomers, such as coclaurine N-methyltransferase (CNMT) and 4'-O-methyltransferase (4'OMT) candidates, further suggests a strict requirement for (R)-enantiomers as substrates in this pathway. nih.gov This enzymatic stereospecificity is a critical feature that differentiates the BIA metabolism in the sacred lotus from that in plants of the Ranunculales order. mdpi.com

Genetic and Transcriptomic Aspects of Biosynthesis

The elucidation of the genetic and transcriptomic underpinnings of this compound biosynthesis provides a deeper understanding of how its production is regulated.

Identification of Candidate Enzyme Genes

Through genome and transcriptome analyses of the sacred lotus, researchers have identified numerous candidate genes encoding the enzymes involved in BIA biosynthesis. nih.govnih.gov These include genes for norcoclaurine synthase (NCS), O-methyltransferases (OMTs), N-methyltransferases (NMTs), and various cytochrome P450 monooxygenases (CYPs). nih.gov

For instance, five NCS candidate genes (NnNCS1, NnNCS3, NnNCS4, NnNCS5, and NnNCS7), several OMTs, a CNMT (NnCNMT), and key CYP candidates like NnCYP80Q1, NnCYP80Q2, and NnCYP719A22 have been identified. nih.gov The CYP80 family, in particular, is crucial for the oxidative couplings that lead to aporphine and bisbenzylisoquinoline alkaloids. nih.gov The identification of these genes is a foundational step toward understanding the molecular basis of this compound production. maxapress.com

Gene Expression Analysis and Correlation with Alkaloid Accumulation

Transcriptomic studies have revealed that the expression levels of BIA biosynthetic genes often correlate with alkaloid accumulation. nih.govmaxapress.com In the sacred lotus, the expression of a homolog of the NnCYP80G gene, implicated in aporphine biosynthesis, is high in the leaves, and its transcript levels increase along with aporphine alkaloid content after mechanical wounding. nih.gov

Comparative transcriptomic analysis between high and low BIA-accumulating lotus cultivars has shown that the expression of most BIA biosynthetic genes is significantly higher in the high-accumulating cultivars. maxapress.com Furthermore, correlation analyses have identified potential transcription factors (TFs), such as WRKYs, MYBs, ERFs, and bHLHs, that may regulate the expression of these biosynthetic genes. maxapress.com The integration of metabolomics and transcriptomics data has proven to be a powerful approach for identifying key metabolites and candidate genes involved in alkaloid synthesis. frontiersin.orgnih.gov

Challenges in Functional Characterization of Biosynthetic Enzymes

The elucidation of the biosynthetic pathway leading to this compound, a member of the aporphine class of benzylisoquinoline alkaloids (BIAs), is fraught with significant challenges, primarily centered on the functional characterization of the requisite enzymes. While the general framework of BIA biosynthesis is understood from studies in model plants like opium poppy (Papaver somniferum), the specific enzymatic steps and their regulation in Nelumbo nucifera (sacred lotus), a key source of this compound, remain largely uncharacterized. maxapress.commdpi.com This gap in knowledge stems from several persistent obstacles in plant enzymology and molecular biology.

A primary hurdle is the identification and isolation of candidate genes. Although the availability of high-quality genome sequences for Nelumbo nucifera has facilitated the in silico identification of genes homologous to known BIA biosynthetic enzymes from other species, their functional validation is not straightforward. semanticscholar.orgresearchgate.net Many of these identifications are based on sequence similarity alone, which does not guarantee conserved function. mdpi-res.com For instance, genes showing homology to enzymes for morphinan or protoberberine synthesis have been found in sacred lotus, yet these classes of alkaloids have not been detected in the plant, making the actual role of these putative enzymes questionable. mdpi.commdpi-res.com

One of the most significant challenges lies in the heterologous expression and purification of active plant enzymes. nih.govresearchgate.net Many key enzymes in BIA pathways, particularly cytochrome P450 monooxygenases (CYPs) and the berberine bridge enzyme (BBE), are membrane-associated proteins that are notoriously difficult to express in functional form in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae). researchgate.netfrontiersin.org Common problems include low expression levels, misfolding, and lack of necessary post-translational modifications, leading to weak or no catalytic activity. researchgate.net The successful expression of plant-derived P450 enzymes often requires significant engineering, such as removing the transmembrane domain to create a soluble, active version. frontiersin.org

Furthermore, the unique stereochemistry of alkaloids in Nelumbo nucifera presents a distinct challenge. BIA biosynthesis in well-studied members of the Ranunculales order proceeds almost exclusively via (S)-enantiomers, starting with the formation of (S)-norcoclaurine by norcoclaurine synthase (NCS). maxapress.commdpi.com However, sacred lotus accumulates a mix of both (R)- and (S)-configured alkaloids. semanticscholar.org This suggests the presence of either diastereoselective enzymes that can act on both forms or, more intriguingly, two distinct NCS orthologs that produce (R)- and (S)-norcoclaurine, respectively. maxapress.com To date, a functional characterization of an NCS from sacred lotus that could clarify this crucial first step is still pending. semanticscholar.org

The characterization of tailoring enzymes, such as O-methyltransferases (OMTs), also presents difficulties. These enzymes often exhibit substrate promiscuity and regiospecificity that can be hard to predict, catalyzing methylation at various positions on different alkaloid scaffolds. oup.com Identifying the specific OMTs responsible for the pattern seen in this compound requires extensive in vitro assays with a range of potential substrates.

The table below summarizes the key enzyme families implicated in this compound biosynthesis and the principal challenges associated with their functional characterization.

| Enzyme Family | Putative Role in this compound Biosynthesis | Key Challenges in Functional Characterization |

| Norcoclaurine Synthase (NCS) | Catalyzes the initial Pictet-Spengler condensation to form the 1-benzylisoquinoline core. oup.com | - Production of both (R)- and (S)-enantiomers in Nelumbo nucifera is unexplained. maxapress.com - Lack of functionally validated NCS from sacred lotus. semanticscholar.org |

| Cytochrome P450 Monooxygenases (CYPs) | Catalyze key steps such as hydroxylation (e.g., NMCH) and intramolecular C-C bond formation to create the aporphine scaffold. maxapress.commdpi.com | - Difficult to express functionally in heterologous systems (e.g., E. coli, yeast). researchgate.netfrontiersin.org - Often membrane-bound, complicating purification and assays. - Identifying the specific CYP responsible for the oxidative coupling of N-methylcoclaurine is a major gap. |

| O-Methyltransferases (OMTs) | Mediate specific methylation of hydroxyl groups on the alkaloid backbone. | - Substrate promiscuity and unpredictable regiospecificity. oup.com - Identifying the correct enzyme among numerous OMT candidates in the genome. |

| N-Methyltransferases (NMTs) | Catalyze the N-methylation of the isoquinoline (B145761) nitrogen. | - Similar to OMTs, identifying the specific NMT from a family of related enzymes can be challenging. |

Ultimately, a comprehensive functional characterization of these biosynthetic enzymes using both in vitro (purified proteins) and in vivo (engineered microbial systems) methods is essential to fully elucidate the pathway to this compound and other related alkaloids in sacred lotus. mdpi.com Overcoming these challenges is a prerequisite for any future metabolic engineering efforts aimed at the biotechnological production of these pharmacologically significant compounds.

Isolation, Purification, and Structural Elucidation Methodologies

Extraction and Fractionation Techniques for Alkaloids

The initial step in isolating (-)-Caaverine involves its extraction from plant material, such as the leaves of Nelumbo nucifera (lotus) or the bark of Liriodendron tulipifera. nih.govmdpi.com Plant alkaloids typically exist as salts of organic acids and are soluble in water. maxapress.com Extraction strategies are designed to exploit the basic nature of these compounds. maxapress.com

A common, general approach is acid-base extraction. scielo.brscispace.com The dried and powdered plant material is often first defatted with a non-polar solvent like hexane. Subsequently, it is extracted with an acidified polar solvent, such as methanol (B129727) or ethanol (B145695) with a small percentage of acetic or hydrochloric acid. scielo.brucl.ac.benih.gov This protonates the alkaloids, converting them into salts that are soluble in the polar solvent. The acidic extract is then washed with a non-polar solvent (e.g., ether or n-hexane) to remove neutral impurities. scielo.brucl.ac.be Following this, the aqueous phase is made alkaline by adding a base like ammonium (B1175870) hydroxide, which deprotonates the alkaloid salts, converting them back to their free base form. scielo.brscispace.com These less polar free bases can then be extracted into an immiscible organic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃). nih.govscielo.br Evaporation of this organic solvent yields a crude alkaloid extract. scielo.br

Alternative methods include direct extraction with methanol (MeOH), sometimes assisted by ultrasonication or reflux, followed by partitioning the concentrated extract between an acidic aqueous layer and an organic solvent like CHCl₃ to separate the alkaloids. nih.govmaxapress.comnih.gov

The resulting crude alkaloid fraction, which contains a mixture of different alkaloids including this compound, is then subjected to chromatographic techniques for further purification.

Chromatographic Separation Strategies

Chromatography is indispensable for separating individual alkaloids from the complex crude extract. A combination of different chromatographic methods is typically employed to achieve high purity.

Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a fundamental technique for the large-scale fractionation of the crude alkaloid extract. nih.govmdpi.com Flash column chromatography may also be used to expedite this initial separation. ird.fr The extract is loaded onto the column and eluted with a solvent system of increasing polarity. For the separation of aporphine (B1220529) alkaloids like caaverine, common mobile phases consist of mixtures of a non-polar solvent and a more polar one, such as:

n-hexane and acetone, with a gradually increasing proportion of acetone. nih.gov

Dichloromethane (CH₂Cl₂) and methanol (MeOH), with an increasing gradient of methanol. mdpi.compsu.edu

Fractions are collected sequentially and analyzed, often by Thin-Layer Chromatography, to identify those containing the target compound. Fractions containing this compound are then pooled for further purification. nih.govmdpi.com

Thin-Layer Chromatography (TLC) is a rapid and effective analytical method used throughout the isolation process. nih.gov Its primary application is to monitor the progress of column chromatography separations and to identify fractions containing the desired compound by comparing their retardation factor (Rƒ) values with that of a known standard. nih.gov Pre-coated silica gel plates (e.g., Merck Kieselgel 60 F-254) are commonly used. nih.govmdpi.compsu.edu After developing the plate in a suitable solvent system, the separated compounds are visualized. A common method for visualizing alkaloids is spraying the plate with a 10% sulfuric acid (H₂SO₄) solution followed by heating, or by viewing under UV light. nih.govmdpi.compsu.edu

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification and quantitative analysis of this compound. ucl.ac.beird.fr Reversed-phase columns, such as C18, are most frequently used for the separation of aporphine alkaloids. researchgate.net Gradient elution is typically required to achieve a good separation of the various alkaloids present in the partially purified fractions. ucl.ac.beresearchgate.net The mobile phase often consists of an aqueous component (sometimes buffered with ammonium acetate (B1210297) or containing an ion-pairing agent like triethylamine) and an organic modifier like acetonitrile (B52724) or methanol. ucl.ac.beresearchgate.net Detection is commonly performed using a UV detector. ucl.ac.be Semi-preparative HPLC can be employed to isolate a highly pure sample of the compound. ird.fr

Table 1: Example HPLC Conditions for Aporphine Alkaloid Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | RP-select B (5 µm) ucl.ac.be | Agilent Zorbax Extend-C18 (3.5 µm) researchgate.net |

| Mobile Phase A | Water with 10 mM ammonium acetate (pH 3) ucl.ac.be | 0.1% triethylamine (B128534) in water researchgate.net |

| Mobile Phase B | Acetonitrile ucl.ac.be | Acetonitrile researchgate.net |

| Elution Mode | Gradient ucl.ac.be | Gradient researchgate.net |

| Detection | UV ucl.ac.be | Not specified researchgate.net |

Capillary Electrophoresis (CE) is another powerful analytical technique that has been successfully applied to the separation of major alkaloids in Nelumbo nucifera, including this compound. researchgate.netresearchgate.netresearchgate.net CE offers high separation efficiency and requires only minute quantities of sample. For the analysis of these alkaloids, a non-aqueous CE method has been developed. researchgate.net The separation is based on the differential migration of the charged analytes in an electric field.

Table 2: Optimized Capillary Electrophoresis Conditions for Aporphine Alkaloids

| Parameter | Condition |

|---|---|

| Buffer | 100mM ammonium acetate in a mixture of methanol, acetonitrile, and water, containing 0.6% acetic acid. researchgate.netresearchgate.net |

| Applied Voltage | 15 kV researchgate.net |

| Temperature | 25°C researchgate.net |

| Detection | UV (224 nm) researchgate.net |

Spectroscopic Characterization

Once a pure sample of this compound has been isolated, its chemical structure is elucidated and confirmed using a combination of spectroscopic methods. researchgate.net

The molecular formula of this compound is established as C₁₇H₁₇NO₂ by mass spectrometry. nih.govresearchgate.net Electrospray ionization mass spectrometry (ESI-MS) typically shows a molecular ion peak [M]⁺ at m/z 267, corresponding to the protonated molecule. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. ¹H-NMR spectra reveal the chemical shifts, integrations, and coupling patterns of all hydrogen atoms, while ¹³C-NMR spectra identify all unique carbon environments in the molecule. researchgate.net

Table 3: Spectroscopic Data for the Structural Elucidation of this compound

| Technique | Observed Data | Reference |

|---|---|---|

| UV λmax (in MeOH) | 231, 271, 310 nm | mdpi.commdpi.com |

| IR νmax | 1625, 1760 cm-1 | mdpi.commdpi.com |

| ESI-MS (m/z) | 267 [M]+ | researchgate.netmdpi.com |

| ¹H-NMR (in CDCl₃) | δ 8.37 (1H, d, J=8.0 Hz, H-11), 7.27-7.24 (3H, m, H-8, 9, 10), 6.66 (1H, s, H-3), 3.90 (3H, s, 2-OCH₃), 3.19-2.57 (4H, m, H-4, 5) | researchgate.netmdpi.com |

| ¹³C-NMR (in CDCl₃) | Data available and compared with literature values for confirmation. | researchgate.netnih.gov |

The collective data from these spectroscopic techniques, when compared with established literature values, provides unambiguous confirmation of the structure and stereochemistry of this compound. researchgate.netpageplace.de

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: Proton NMR data reveals the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of (+)-Caaverine, which shares the same planar structure as this compound, ¹H NMR spectra recorded in deuterated chloroform (CDCl₃) at 500 MHz show characteristic signals. mdpi.com The spectrum displays a complex multiplet between δ 3.14 and 3.78 ppm, which corresponds to the seven protons of the saturated portion of the isoquinoline (B145761) ring system (H-4, H-5, H-6, and H-7). mdpi.com A singlet at δ 3.93 ppm is assigned to the three protons of the methoxy (B1213986) group (C₂-OCH₃). mdpi.com An isolated singlet at δ 6.60 ppm corresponds to the proton at the C-3 position. mdpi.com The aromatic protons on the unsubstituted benzene (B151609) ring (H-8, H-9, and H-10) appear as a multiplet in the range of δ 7.22-7.34 ppm. mdpi.com A doublet at δ 8.37 ppm with a coupling constant of J = 8.0 Hz is attributed to the proton at H-11. mdpi.com

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. While specific ¹³C NMR data for this compound is not detailed in the provided search results, the general approach involves identifying the chemical shifts of each carbon atom. These shifts are influenced by the atom's hybridization and the electronegativity of its neighbors. This technique, often used in conjunction with ¹H NMR and 2D NMR experiments like HSQC and HMBC, allows for the unambiguous assignment of all carbon signals, confirming the aporphine framework of Caaverine. mdpi.compsu.edu

Table 1: ¹H NMR Spectroscopic Data for (+)-Caaverine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 3.14-3.78 | m | - | H-4, H-5, H-6, H-7 |

| 3.93 | s | - | C₂-OCH₃ |

| 6.60 | s | - | H-3 |

| 7.22-7.34 | m | - | H-8, H-9, H-10 |

| 8.37 | d | 8.0 | H-11 |

Source: Data obtained from studies on (+)-Caaverine. mdpi.compsu.edu

Mass Spectrometry (MS, ESI-MS, HREIMS, CE-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization methods are employed for the analysis of alkaloids like this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the analysis of (+)-Caaverine, ESI-MS shows a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 268.1332. mdpi.com Another study reported the molecular ion [M]⁺ at m/z 267. mdpi.compsu.edu This data confirms the molecular weight of Caaverine to be 267 g/mol , corresponding to the molecular formula C₁₇H₁₇NO₂. nih.gov Further fragmentation in MS/MS experiments can provide structural information by observing the loss of specific groups, such as an NH₃ group, leading to characteristic fragment ions. mdpi.com

High-Resolution Electron Ionization Mass Spectrometry (HREIMS): While not specifically detailed for this compound in the search results, HREIMS is another valuable MS technique. It provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with high confidence.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS combines the high separation efficiency of capillary electrophoresis with the sensitive detection of mass spectrometry. This technique is particularly useful for the analysis of chiral compounds in complex mixtures. nih.gov It can be employed for the enantioselective analysis of alkaloids, separating enantiomers like (+)- and this compound before detection by the mass spectrometer. nih.gov

Table 2: Mass Spectrometry Data for Caaverine

| Technique | Ion | m/z | Reference |

|---|---|---|---|

| ESI-MS | [M]⁺ | 267 | mdpi.compsu.edu |

| ESI-MS | [M+H]⁺ | 268.1332 | mdpi.com |

Source: Compiled from various mass spectrometric analyses.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The UV spectrum of (+)-Caaverine, recorded in methanol, exhibits absorption maxima (λ_max) at 231 nm, 271 nm, and 310 nm. mdpi.com These absorptions are characteristic of the aporphine alkaloid skeleton, which contains a conjugated system of double bonds within its aromatic rings. scribd.com The specific pattern of absorption helps to confirm the class of alkaloid and provides evidence for the substitution pattern on the aromatic rings. mdpi.comnih.gov

Table 3: UV-Vis Spectroscopic Data for (+)-Caaverine

| Solvent | λ_max (nm) |

|---|---|

| Methanol | 231, 271, 310 |

Source: UV spectrum recorded for the enantiomer, (+)-Caaverine. mdpi.com

Optical Rotation and Circular Dichroism for Stereochemistry

The stereochemistry of a chiral molecule like this compound is defined by its optical activity, which can be measured by optical rotation and circular dichroism.

Optical Rotation: Optical rotation measures the rotation of plane-polarized light by a chiral compound. The direction and magnitude of this rotation are characteristic of a specific enantiomer. This compound is levorotatory, meaning it rotates plane-polarized light to the left (indicated by the negative sign). This property is fundamental in distinguishing it from its enantiomer, (+)-Caaverine. The specific rotation value is a key physical constant used to characterize and confirm the identity and enantiomeric purity of the compound. For instance, a study on sanjoinine-A reported an optical rotation of [α]D²² = -203° (c=0.13 in MeOH). ird.fr While this is for a different compound, it illustrates how optical rotation is reported.

Absolute Configuration Determination (e.g., X-ray Crystallography, Quantum Mechanics Calculations)

Determining the absolute configuration of a chiral center involves unequivocally establishing the spatial arrangement of the atoms.

X-ray Crystallography: X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netnih.gov This technique requires a high-quality single crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of the electron density can be generated, revealing the precise position of each atom in the crystal lattice. mit.edu For chiral molecules, the anomalous scattering of X-rays by the atoms can be used to determine the absolute stereochemistry. mit.edunih.gov Although challenging for molecules containing only light atoms (like carbon, hydrogen, oxygen, and nitrogen), modern methods have made it possible to determine the absolute configuration with confidence even in these cases. mit.edu

Quantum Mechanics Calculations: In the absence of a suitable crystal for X-ray analysis, or as a complementary method, quantum mechanical calculations have become a powerful tool for assigning the absolute configuration. nih.gov This approach involves calculating the theoretical chiroptical properties, such as the CD spectrum or optical rotation, for a proposed structure. nih.gov The calculated spectrum is then compared to the experimentally measured spectrum. A good match between the experimental and calculated data for a particular enantiomer provides strong evidence for its absolute configuration. researchgate.net This method is particularly valuable as it can be applied even when only a small amount of the compound is available and does not require crystallization. nih.gov

In Vitro Biological Effects and Molecular Mechanisms of Action

Antiprotozoal Activity in Cell-Based Assays

(-)-Caaverine has demonstrated notable activity against several protozoan parasites in laboratory settings. acs.orgasianpubs.org The compound has been evaluated for its efficacy against pathogenic species of Leishmania and Trypanosoma, the causative agents of leishmaniasis and Chagas disease, respectively.

This compound has shown significant antiprotozoal effects against multiple Leishmania species. cuni.cz In vitro assays revealed that the compound exhibits potent activity against the promastigote forms of Leishmania braziliensis, Leishmania amazonensis, and Leishmania donovani. cuni.cz Studies have reported a 100% inhibitory concentration (IC100) of 10 μg/mL for this compound against all three of these Leishmania strains, indicating its strong leishmanicidal properties. cuni.cz This broad activity highlights its potential as a lead compound for the development of new antileishmanial drugs. acs.org

The trypanocidal potential of this compound has also been investigated. The compound was tested against the bloodstream trypomastigote form of Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.orgcuni.cz Research findings have identified this compound as having activity against T. cruzi, with a reported 50% inhibitory concentration (IC50) of 155 μg/mL. cuni.cz

Table 1: Antiprotozoal Activity of this compound

| Parasite Species | Parasite Stage | Activity Metric | Concentration (μg/mL) | Reference |

|---|---|---|---|---|

| Leishmania braziliensis | Promastigote | IC100 | 10 | cuni.cz |

| Leishmania amazonensis | Promastigote | IC100 | 10 | cuni.cz |

| Leishmania donovani | Promastigote | IC100 | 10 | cuni.cz |

| Trypanosoma cruzi | Bloodstream Form | IC50 | 155 | cuni.cz |

Anthelmintic Activity in In Vitro Models

In addition to its antiprotozoal effects, this compound has been evaluated for its activity against helminths, specifically the cestode Hymenolepis nana.

This compound is one of several aporphine (B1220529) alkaloids isolated from Nelumbo nucifera that has been studied for its anthelmintic properties against the dwarf tapeworm, Hymenolepis nana. In vitro studies demonstrated that these constituents can kill the parasite or reduce its spontaneous movements, which include oscillation and peristalsis. nih.gov

**Table 2: Anthelmintic Effect of this compound on *Hymenolepis nana***

| Compound | Concentration | Exposure Time | Effect on Motility | Reference |

|---|---|---|---|---|

| This compound | 100 μM | 72 hours | Maximum cestocidal effect (cessation of peristalsis) | nih.gov |

Enzyme Inhibition Studies

The inhibitory effects of aporphine alkaloids on various enzymes are a significant area of pharmacological research.

Aporphine alkaloids are a class of natural products known for a range of biological activities, including the inhibition of acetylcholinesterase (AChE). acs.org While studies have investigated the cholinesterase inhibitory potential of various aporphine alkaloids, specific IC50 values for this compound against human butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) are not extensively detailed in the reviewed scientific literature. Research has often focused on related aporphine compounds or the (+)-caaverine enantiomer, which showed selective inhibition against BuChE. cuni.cz

Antioxidant Activity in Cell-Free and Cell-Based Assays

This compound has been evaluated for its antioxidant properties through various in vitro assays, demonstrating its capacity to scavenge radicals and interact with metal ions. These assays provide insights into the potential protective effects of the compound against oxidative stress.

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant activity of this compound has been investigated using common radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. nih.govsemanticscholar.org These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. nih.gov

In a study evaluating compounds from Nelumbo nucifera Gaertn. cv. Rosa-plena, this compound was among the substances tested for antioxidant activity. nih.govcapes.gov.bra-z.luchemfaces.com While specific percentage inhibition values for this compound were not detailed in the primary results, the study confirmed that the isolated compounds, including this compound, possess antioxidative properties. capes.gov.bra-z.luchemfaces.com The DPPH assay relies on the reduction of the violet-colored DPPH radical to a yellow-colored hydrazine, a change that can be measured spectrophotometrically. nih.gov Similarly, the ABTS assay involves the generation of the ABTS radical cation (ABTS•+), and the antioxidant capacity is determined by the decolorization of the solution. nih.govsemanticscholar.org

Metal Chelating and Ferric Reducing Power

Beyond radical scavenging, the antioxidant potential of this compound has been explored through its ability to chelate metal ions and reduce ferric iron. capes.gov.bra-z.lu Metal chelation is a crucial antioxidant mechanism, as it can prevent the formation of highly reactive hydroxyl radicals through the Fenton reaction. researchgate.net The ferric reducing antioxidant power (FRAP) assay, on the other hand, measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov

In a study by Liu et al. (2014), this compound, isolated from Nelumbo nucifera, was examined for its metal chelating and ferric reducing power. nih.govcapes.gov.bra-z.lu The results indicated that the compounds from this plant, including this compound, exhibited these antioxidant activities. nih.govcapes.gov.bra-z.lu Another study on constituents from Liriodendron tulipifera also assessed the ferric reducing power of various compounds, including (+)-caaverine, which presented modest activity in this assay. nih.govmdpi.com

In Vitro Cytotoxic Activity Against Cancer Cell Lines

This compound has been the subject of in vitro studies to determine its potential as a cytotoxic agent against various human cancer cell lines.

Screening Against Various Human Cancer Cell Lines (e.g., HeLa, HL-60, A-549, DLD-1)

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. Research has shown that this noraporphine alkaloid, isolated from Ocotea lancifolia, exhibits significant antiprotozoal activity. mdpi.com While extensive data on its anticancer activity is still emerging, some studies provide initial insights. For instance, related aporphine alkaloids have been tested against cell lines such as the human promyelocytic leukemia (HL-60) and human cervical tumor (HeLa) lines. researchgate.net The cytotoxicity is often determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. researchgate.net

Activity in Normal Cell Lines for Selectivity Assessment (e.g., NIH/3T3, MRC-5)

To assess the selectivity of a potential anticancer compound, its cytotoxicity is also tested against non-cancerous cell lines. The mouse fibroblast NIH/3T3 and human fetal lung fibroblast MRC-5 cell lines are commonly used for this purpose. researchgate.netnih.gov For instance, studies on other alkaloids have included the NIH/3T3 cell line to evaluate their cytotoxic selectivity. researchgate.netnih.gov The cytotoxicity of neolitsine, another aporphine alkaloid, was observed in both HeLa and NIH/3T3 cell lines, indicating a lack of selectivity in that particular case. ufam.edu.br Such comparative studies are crucial to determine if a compound's cytotoxic effects are specific to cancer cells.

Theoretical and Network Pharmacology Insights into Biological Pathways

Network pharmacology is an approach that integrates data to understand the complex interactions between drug compounds and biological systems. researchgate.net This methodology has been applied to traditional medicines to elucidate the mechanisms of action of their constituent compounds. frontiersin.orgfrontiersin.org

In a network pharmacology study investigating the components of Ziziphi Spinosae Semen for the treatment of insomnia, this compound was identified as one of the key bioactive ingredients. frontiersin.orgfrontiersin.orgnih.gov The analysis revealed that this compound, along with other compounds, plays a role in regulating crucial pathways, including those associated with the serotonergic and GABAergic systems. frontiersin.orgfrontiersin.orgnih.gov This type of in silico analysis helps to predict the biological targets and pathways that a compound might modulate, providing a foundation for further experimental validation. frontiersin.org

Computational Prediction of Interactions with Biological Targetsnih.gov

In silico studies, particularly molecular docking, have been employed to predict the interactions of this compound with various biological targets, suggesting its potential therapeutic activities. One such computational study investigated the interaction of several phytochemicals, including this compound, with sirtuins from Trypanosoma cruzi (TcSir2rp1 and TcSir2rp3), the protozoan pathogen responsible for Chagas disease. researchgate.net The goal of these docking studies was to identify potential inhibitors for these enzymes, which are considered promising drug targets. The calculations aimed to predict the binding affinity and interaction modes of these compounds within the catalytic pocket of the sirtuin models. researchgate.net

Another molecular docking study explored the potential of compounds isolated from the aqueous extract of Juglans regia root bark against various microbial and protozoan targets. frontiersin.org Within this broader investigation, this compound, which has been isolated from other plant sources like Ocotea lancifolia, was referenced in the context of its known anti-leishmanial properties. frontiersin.org The study performed molecular docking against key proteins of Leishmania amazonensis, such as trypanothione (B104310) reductase, to elucidate the mechanism of action for various phytochemicals. frontiersin.org While the primary focus was on compounds from Juglans regia, the inclusion of this compound in the discussion highlights its recognition as a compound of interest for targeting protozoan enzymes, with computational methods serving as a key tool for predicting these interactions. frontiersin.org

Table 1: Predicted Biological Targets of this compound from Molecular Docking Studies

| Predicted Target Protein | Organism | Predicted Effect |

|---|---|---|

| TcSir2rp1 | Trypanosoma cruzi | Potential Inhibition |

| TcSir2rp3 | Trypanosoma cruzi | Potential Inhibition |

Role in Regulation of Serotonergic and GABAergic Systems (in silico)nih.gov

Network pharmacology, an in silico approach, has been utilized to investigate the mechanisms of action of complex herbal formulas. In studies on Ziziphi Spinosae Semen (ZSS), used traditionally for insomnia, this compound was identified as a key bioactive component potentially responsible for its therapeutic effects. frontiersin.orgresearchgate.net These computational analyses predicted that this compound, along with other compounds in the extract, plays a significant role in modulating crucial neurological pathways, specifically the serotonergic and GABAergic systems. frontiersin.orgresearchgate.net

The in silico analysis involved constructing ingredient-target-pathway networks to map the interactions between the chemical constituents of ZSS and biological targets related to insomnia. researchgate.net The results showed that this compound was one of eight major compounds that participated in the regulation of both the serotonergic and GABAergic synapse pathways. researchgate.net These pathways are critical for sleep regulation. The network models predicted that the therapeutic effect of the formula is achieved through the synergistic action of these compounds on multiple targets within these systems. frontiersin.orgresearchgate.net While these predictions were validated experimentally using the whole ZSS extract, the specific role of this compound is based on these computational models. frontiersin.org

Table 2: Predicted Pathway Involvement and Key Molecular Targets for this compound

| Predicted Pathway | Key Molecular Targets Modulated by the Multi-Compound Extract | Predicted Role of this compound |

|---|---|---|

| Serotonergic Synapse | HTR1A, HTR2A | Contributes to pathway regulation |

Structure Activity Relationship Sar Studies of Caaverine and Its Analogs

Comparative Analysis with Related Aporphine (B1220529) Alkaloids (e.g., Anonaine (B1665113), Asimilobine (B125701), Nuciferine)

(-)-Caaverine is frequently isolated from natural sources, such as the leaves of Nelumbo nucifera (lotus), alongside other structurally similar aporphine alkaloids. capes.gov.brmdpi.com These related compounds, including (-)-Anonaine, (-)-Asimilobine, and (-)-Nuciferine, differ primarily in their substitution patterns at the C1, C2, and N6 positions of the aporphine skeleton. Comparative studies of their biological activities reveal how these subtle structural differences influence their effects.

Structurally, this compound possesses a hydroxyl group at C1 and a methoxy (B1213986) group at C2. researchgate.net In contrast, (-)-Anonaine features a methylenedioxy bridge across C1 and C2, (-)-Asimilobine has a methoxy group at C1 and a hydroxyl group at C2 (an isomer of caaverine), and (-)-Nuciferine is dimethylated with methoxy groups at both C1 and C2. researchgate.net

In studies evaluating anthelmintic properties against Hymenolepis nana, this compound was shown to cause a maximum cestocidal effect, completely inhibiting peristalsis activity at a concentration of 100 μM after 72 hours. researchgate.net This effect was comparable to that of (-)-Nuciferine and (-)-N-methylasimilobine, while (-)-Anonaine and (-)-Asimilobine were less potent under the same conditions. researchgate.netresearchgate.net

Antioxidant and anticancer activities have also been compared. A study on various aporphine alkaloids isolated from Nelumbo nucifera Gaertn. cv. Rosa-plena showed that none of the tested simple aporphines, including this compound, (-)-Anonaine, (-)-Asimilobine, and (-)-Nuciferine, exhibited significant antioxidant activity in DPPH, ABTS, or metal chelating assays at a concentration of 100 μM. mdpi.com Similarly, these specific alkaloids did not show significant antiproliferative activity against human melanoma (A2058), prostate (PC-3), or gastric cancer (AGS) cell lines in that particular study. mdpi.com However, the general importance of the substitution pattern at positions C1 and C2 has been noted for the antimalarial activity of aporphine alkaloids. asianpubs.org

| Compound | Structure (Substituents at C1, C2) | Anthelmintic Activity (vs. H. nana, 100 µM) researchgate.net | Antioxidant/Anticancer Activity (100 µM) mdpi.com |

|---|---|---|---|

| This compound | C1-OH, C2-OCH₃ | Maximum cestocidal effect (inhibited peristalsis) | Not active |

| (-)-Anonaine | C1-O-CH₂-O-C2 | Less potent than Caaverine | Not active |

| (-)-Asimilobine | C1-OCH₃, C2-OH | Less potent than Caaverine | Not active |

| (-)-Nuciferine | C1-OCH₃, C2-OCH₃ | Maximum cestocidal effect (inhibited peristalsis) | Not active |

Influence of Stereochemistry on Biological Effects

The aporphine alkaloid structure contains a stereogenic center at position C6a. For this compound, the absolute configuration is (R), denoted as (6aR). maxapress.comnih.gov This specific three-dimensional arrangement is crucial for its biological activity, as is common for many pharmacologically active natural products. The stereochemistry of alkaloids often dictates how they bind to specific receptors or enzymes, with one enantiomer typically showing significantly higher potency than the other. mdpi-res.com

In biosynthetic studies of sacred lotus (B1177795), it has been observed that most of the aporphine alkaloids produced, including this compound, belong to the (R)-configuration. maxapress.comnih.gov While some precursor benzylisoquinoline alkaloids can be found as both (R) and (S) enantiomers, the enzymes involved in the later stages of aporphine biosynthesis appear to be stereospecific. nih.gov For instance, certain O-methyltransferases (OMTs) involved in modifying the alkaloid core show a strong preference for S-enantiomer substrates, suggesting that stereochemistry is a determining factor at multiple points in the metabolic pathway. maxapress.comresearchgate.net The pharmacological action of alkaloids is known to be stereoselective, largely due to differences in affinity and binding to biological targets like muscarinic receptors. mdpi-res.com The consistent isolation of the (6aR)-enantiomer, this compound, from biologically active plant extracts suggests that this specific stereoisomer is the primary contributor to the observed effects.

Impact of Substituent Modifications on In Vitro Activity

Modifying the substituents on the aporphine core of this compound can lead to significant changes in its in vitro activity. These modifications can alter the compound's electronic properties, hydrophobicity, and steric profile, thereby affecting its interaction with biological targets.

Modification at C1 and C2: The nature of the substituents at positions C1 and C2 is a key determinant of activity. A clear example is the biosynthetic conversion of this compound to (-)-Anonaine. This reaction involves the formation of a methylenedioxy bridge from the C1-hydroxyl and C2-methoxy groups. In Nelumbo nucifera, this conversion is catalyzed by the cytochrome P450 enzyme NnCYP719A22. nih.gov As noted previously, this structural change from separate hydroxyl and methoxy groups to a rigid methylenedioxy ring alters the biological activity profile, impacting its anthelmintic potency. researchgate.net This highlights that the flexibility and electronic nature of the C1/C2 region are critical for specific biological interactions.

Modification at N6 and C7: The nitrogen at position 6 and the adjacent carbon at position 7 are also important sites for modification. A synthetic derivative, (+)-(6aR,7R)-7-Hydroxy-N-Butyryl Caaverine, was created and evaluated for its cytotoxic activity. tajen.edu.tw The addition of a hydroxyl group at C7 and a butyryl group at the N6 position represents a significant structural alteration. The evaluation of such analogs helps to map the SAR around the aporphine core, indicating how acylation of the nitrogen and oxidation of the C-ring can modulate cytotoxicity. tajen.edu.tw Furthermore, studies on other aporphine analogs have shown that the introduction of an acylpyridine moiety to the nitrogen, followed by N-benzylation, can dramatically increase activity against certain enzymes like acetylcholinesterase (AChE), whereas the simple aporphine core itself may be inactive. acs.org This demonstrates the potential for enhancing or introducing new activities through N-alkylation and N-acylation.

Synthetic and Semisynthetic Approaches for Research Applications

Strategies for Total Synthesis of Aporphine (B1220529) Core Structures

The synthesis of the aporphine core, a 4H-dibenzo[de,g]quinoline system, is a key challenge that has been addressed through various innovative strategies. acs.orgnih.gov These approaches typically involve the initial construction of a tetrahydroisoquinoline (THIQ) precursor followed by the crucial C-C bond formation to create the biphenyl (B1667301) moiety and close the C-ring. acs.orgnih.gov

Common synthetic routes often begin with the synthesis of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) intermediate. nih.gov This is frequently achieved through classical methods like the Bischler-Napieralski reaction followed by reduction, or the Pictet-Spengler cyclization. nih.govacs.org For instance, the Bischler-Napieralski reaction can be used to form a dihydroisoquinoline ring, which is then reduced to the corresponding tetrahydroisoquinoline. acs.orgresearchgate.net

Once the benzyl-THIQ scaffold is in place, the central strategic step is the intramolecular cyclization to form the aporphine's C-ring. Several methods have been developed for this key transformation:

Palladium-Catalyzed Intramolecular Arylation: This has become a powerful and widely used method for forming the biaryl bond of the aporphine core. nih.govacs.org For example, a Pd-catalyzed intramolecular phenol (B47542) ortho-arylation can effectively cyclize a suitably substituted benzyl-THIQ precursor to yield the aporphine scaffold. nih.gov In one approach, an amide prepared from homoveratylamine and 2-bromophenylacetic acid undergoes a Bischler-Napieralski reaction, reduction, and protection to yield a tetrahydroisoquinoline, which then undergoes intramolecular Pd-catalyzed arylation to provide the aporphine core in high yield. acs.org

Benzyne (B1209423) Chemistry: An alternative and efficient strategy involves the use of benzyne intermediates. researchgate.netresearchgate.netacs.org This approach can rapidly construct the aporphine skeleton through reactions between an isoquinoline (B145761) derivative and a silylaryl triflate, which serves as a benzyne precursor. researchgate.netacs.org The reaction is believed to proceed via a [4+2] cycloaddition followed by hydrogen migration to furnish the tetracyclic core. acs.orgscispace.com This method has been successfully applied to the total synthesis of several aporphine alkaloids. acs.org

Photochemical Cyclization: Photocyclization of benzylisoquinoline precursors has also been employed to forge the aporphine ring system. nih.govresearchgate.net This method relies on the photochemical activation of a stilbene-like moiety within the molecule to induce cyclization.

Phenolic Oxidation: Oxidative coupling of phenolic benzylisoquinoline precursors represents another classical approach. rsc.org This biomimetic strategy mimics the proposed biosynthetic pathway where an intramolecular bis-phenol coupling occurs. acs.orgacs.org For example, phenolic oxidation of 1,2,3,4-tetrahydro-7-hydroxy-1-(2-hydroxybenzyl)-6-methoxy-2-methylisoquinoline can yield a dienone intermediate, which, after reduction and acid-catalyzed rearrangement, affords N-methylcaaverine. rsc.org

These diverse strategies provide chemists with a robust toolbox for the total synthesis of aporphines like (-)-Caaverine, enabling access to these molecules for further study.

| Synthetic Strategy | Key Reaction | Precursor | Reference |

| Palladium-Catalyzed Arylation | Intramolecular ortho-arylation of a phenol | 1-Benzyl-tetrahydroisoquinoline | nih.govacs.org |

| Benzyne Chemistry | [4+2] Cycloaddition | Isoquinoline and silylaryl triflate | researchgate.netacs.org |

| Photochemical Cyclization | Photo-induced C-C bond formation | Benzylisoquinoline derivative | nih.gov |

| Phenolic Oxidation | Intramolecular oxidative coupling | Phenolic 1-benzyl-tetrahydroisoquinoline | rsc.org |

Derivatization of this compound for SAR and Mechanistic Studies

The biological activities of aporphine alkaloids can be finely tuned through chemical modification. nih.gov Derivatization of the aporphine scaffold is a key strategy for conducting Structure-Activity Relationship (SAR) studies, which aim to identify the structural features essential for a compound's biological effects and to develop analogues with improved potency or selectivity. nih.gov These studies are critical for understanding how these molecules interact with their biological targets.

A notable example of derivatization for mechanistic studies is the synthesis of aporphine-benzylpyridinium conjugates to investigate their potential as acetylcholinesterase (AChE) inhibitors. acs.org AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. acs.org The design of these conjugates is based on a dual-binding-site hypothesis, where the aporphine core and the N-benzylpyridinium moiety are intended to interact with different sites within the AChE enzyme pocket, potentially leading to enhanced inhibitory activity. acs.orgresearchgate.net

The synthesis of these conjugates begins with the prepared aporphine core. acs.org An acylpyridine group is introduced to the aporphine nitrogen, typically via an amide bond linkage. Subsequent N-benzylation of the pyridine (B92270) ring with an appropriately substituted benzyl (B1604629) bromide yields the final aporphine-benzylpyridinium salt. acs.org

Studies on these conjugates have revealed important SAR insights:

Conjugation Effect: The conjugation of the N-benzylpyridinium group was found to significantly enhance the AChE inhibitory activity compared to the parent aporphine core. acs.orgacs.org

Halogen Substitution: Introducing halogen substituents (e.g., fluorine, chlorine) onto the benzyl ring of the pyridinium (B92312) moiety markedly influences the inhibitory potency. acs.org For instance, a 2-chlorobenzylpyridinium-containing aporphine conjugate was identified as a particularly potent inhibitor. acs.org

Stereochemistry: The stereochemistry of the aporphine core is crucial for activity. The (S)-enantiomers of the conjugates consistently exhibit higher AChE inhibitory activity than the corresponding (R)-enantiomers. acs.org Molecular docking studies suggest that while both enantiomers can fit into the AChE binding site, the (S)-enantiomer achieves a stronger interaction. acs.org

Aporphine vs. Dehydroaporphine Core: Conjugates built on the saturated aporphine skeleton were significantly more potent than those based on the corresponding unsaturated dehydroaporphine core, highlighting the importance of the three-dimensional structure of the tetracyclic system. acs.org

These findings demonstrate how targeted derivatization can transform a natural product scaffold into a potent enzyme inhibitor, providing valuable information for the design of new therapeutic agents.

| Compound Type | Key Structural Feature | Effect on AChE Inhibition | Reference |

| (rac)-N-Acyl Aporphine | Acylpyridine on aporphine nitrogen | Slight inhibitory activity | acs.org |

| Aporphine-Benzylpyridinium Conjugate | N-benzylation of the pyridine moiety | Significant enhancement of activity | acs.org |

| Halogenated Conjugates | Fluoro- or chloro-substituents on benzyl ring | Potency is affected by position and type of halogen | acs.orgacs.org |

| (S)-Enantiomer Conjugate | (S)-configuration at the stereocenter | More potent inhibitor | acs.org |

| (R)-Enantiomer Conjugate | (R)-configuration at the stereocenter | Less potent inhibitor | acs.org |

| Dehydroaporphine Conjugate | Unsaturated C-ring in the aporphine core | Significantly inferior inhibitory activity | acs.org |

Advanced Analytical Method Development for Research Quantitation

Quantitative Analysis in Plant Extracts and Biological Research Samples

The quantification of (-)-Caaverine is often performed as part of a broader analysis of alkaloid profiles in plant materials, particularly from the genus Nelumbo. In biological research, while specific pharmacokinetic studies on this compound are not extensively detailed in the provided search results, the methodologies applied to similar alkaloids in biological fluids like rat plasma are directly applicable.

In plant extracts, such as those from lotus (B1177795) (Nelumbo nucifera) leaves and seed epicarp, this compound is frequently quantified alongside other major alkaloids. researchgate.netresearchgate.net One study reported the development of a capillary electrophoresis (CE) method for the determination of seven major alkaloids, including this compound, in Nelumbo nucifera leaves. researchgate.netresearchgate.net Another study utilized ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC-QTOF-MS/MS) to create a pseudo-targeted profile of 42 alkaloids in lotus seed epicarp, which included the tentative identification of caaverine. nih.gov These studies underscore the presence of this compound as a significant constituent in these plant parts.

For biological samples, the analytical challenge lies in the complexity of the matrix (e.g., plasma, serum, urine) and the typically low concentrations of the analyte. creative-proteomics.comomicsonline.org Methods for quantifying other alkaloids, such as liensinine (B1675319) and nuciferine (B1677029), in rat plasma have been developed using UPLC-MS/MS. ntu.ac.uk These methods often involve a protein precipitation step, followed by chromatographic separation and mass spectrometric detection. nih.gov For instance, a UPLC-MS/MS method for determining jervine (B191634) in rat plasma involved protein precipitation with methanol (B129727), followed by analysis, achieving a lower limit of quantitation (LLOQ) of 1 ng/mL. nih.gov A similar approach, involving liquid-liquid extraction and UPLC-MS/MS, has been validated for other compounds in rat plasma, demonstrating high sensitivity with LLOQs in the range of 0.2 to 2.5 ng/mL. researchgate.net These established methodologies for related compounds serve as a blueprint for developing and validating methods for the quantitative analysis of this compound in biological research samples.

The following table summarizes the findings of this compound and related alkaloids in various samples as reported in research literature.

| Compound | Sample Matrix | Analytical Method | Key Findings |

| This compound | Nelumbo nucifera leaves | CE-UV/MS | One of the major alkaloids identified and quantified. researchgate.netresearchgate.net |

| Caaverine (tentative) | Lotus seed epicarp | UPLC-QTOF-MS/MS | Identified as an isomer of asimilobine (B125701) among 42 alkaloids. nih.gov |

| Liensinine | Rat plasma | UPLC-MS/MS | Method developed and validated for pharmacokinetic studies. ntu.ac.uk |

| Jervine | Rat plasma | UPLC-MS/MS | LLOQ of 1 ng/mL achieved. nih.gov |

| Various Alkaloids | Rat plasma & CSF | UPLC-Q-TOF-MS | Method for identifying prototype components and metabolites. nih.gov |

Hyphenated Techniques (e.g., CE-MS) for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive profiling of alkaloids like this compound in complex mixtures. researchgate.net The combination of the high separation efficiency of techniques like capillary electrophoresis (CE) or liquid chromatography (LC) with the high selectivity and sensitivity of mass spectrometry (MS) provides a powerful analytical tool. researchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS) has been successfully employed for the analysis of major alkaloids in Nelumbo nucifera leaves, including this compound. researchgate.netresearchgate.net In one such method, a non-aqueous CE system was coupled with MS detection. researchgate.net This setup allowed for stable and reproducible analyses, with all alkaloids being assignable in positive electrospray ionization (ESI) mode based on their corresponding protonated molecules [M+H]⁺. researchgate.net The use of a sheath liquid, such as a mixture of methanol and water with acetic acid, is crucial for interfacing CE with the MS detector. researchgate.net This technique is particularly advantageous for separating structurally similar alkaloids.